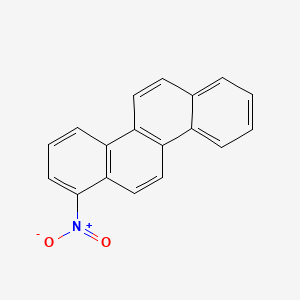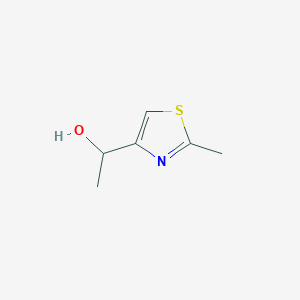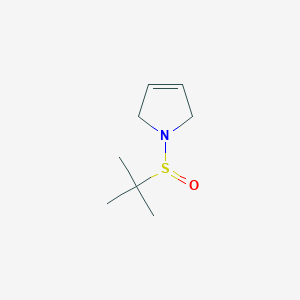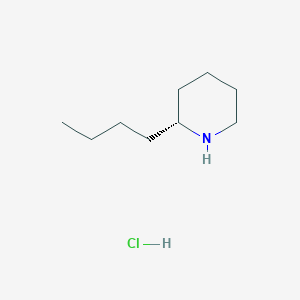
(2R)-2-butylpiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-butylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-butylpiperidine hydrochloride typically involves the alkylation of piperidine with butyl halides under basic conditions. One common method is the reaction of piperidine with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(2R)-2-butylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents like diethyl ether or THF.
Substitution: Alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
(2R)-2-butylpiperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (2R)-2-butylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways and exerting analgesic or neuroprotective effects.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and as a precursor to various pharmaceuticals.
N-methylpiperidine: A derivative with a methyl group attached to the nitrogen atom, used as a solvent and reagent in organic chemistry.
2,6-dimethylpiperidine: A derivative with two methyl groups at the 2 and 6 positions, known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(2R)-2-butylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of the butyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C9H20ClN |
|---|---|
分子量 |
177.71 g/mol |
IUPAC 名称 |
(2R)-2-butylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h9-10H,2-8H2,1H3;1H/t9-;/m1./s1 |
InChI 键 |
MJFAOPBWIOMXEJ-SBSPUUFOSA-N |
手性 SMILES |
CCCC[C@@H]1CCCCN1.Cl |
规范 SMILES |
CCCCC1CCCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4R,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]Octane-6-carboxylic acid](/img/structure/B11750698.png)
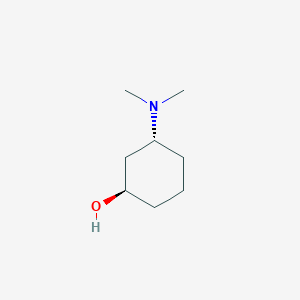
![(1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B11750703.png)
![(7aS)-3,3-dimethyl-5-[(trimethylsilyl)oxy]-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]oxazole](/img/structure/B11750707.png)

![3-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11750722.png)
![1-Ethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B11750726.png)
![1-[(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750737.png)
![Spiro[indoline-3,3'-thietan]-2-one](/img/structure/B11750744.png)
![(2R,6R,8S,12S)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B11750749.png)
